ethyl 1-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-(3-propan-2-ylphenyl)-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-19-14(18)13-15-9-17(16-13)12-7-5-6-11(8-12)10(2)3/h5-10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGLCIJXGJKWGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=N1)C2=CC=CC(=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745199 | |
| Record name | Ethyl 1-[3-(propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245649-69-7 | |
| Record name | Ethyl 1-[3-(1-methylethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245649-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-[3-(propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Thiosemicarbazide Intermediates
The most direct method for synthesizing 1,2,4-triazole derivatives involves cyclocondensation of thiosemicarbazide intermediates. Adapted from the CN103145632B patent , this approach begins with the reaction of 3-isopropylphenylhydrazine 1 and ethyl oxalyl chloride 2 to form the thiosemicarbazide intermediate 3 . Under basic conditions (e.g., aqueous NaOH), 3 undergoes cyclization with elimination of H₂S, yielding the target triazole 4 (Scheme 1).
Scheme 1 :
Key experimental parameters include:
-
Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) for the initial coupling.
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Cyclization : Conducted at 80°C for 12–16 hours in aqueous NaOH.
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Yield : 58–65% after recrystallization from ethyl acetate/hexane .
This method is advantageous for its simplicity and use of commercially available starting materials. However, the requirement for handling toxic H₂S gas necessitates rigorous ventilation.
Diazocoupling and Cyclization with Imines
An alternative route, inspired by PubMed , employs ethyl diazoacetate 5 and imines derived from 3-isopropylbenzaldehyde 6 . The reaction, mediated by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), proceeds via nucleophilic addition of the imine nitrogen to the diazo compound, followed by aromatization to form the triazole 4 (Scheme 2).
Scheme 2 :
Optimized conditions include:
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Temperature : Room temperature for 24 hours.
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Solvent : Chloroform or dichloromethane.
This method offers regioselectivity and tolerance for diverse substituents on the imine. However, diazo compounds are thermally unstable, requiring careful temperature control.
Halogenation and Cross-Coupling of Preformed Triazole Cores
A third strategy involves functionalizing a preassembled triazole core. As demonstrated in the RSC PDF , ethyl 1H-1,2,4-triazole-3-carboxylate 7 is brominated using N-bromosuccinimide (NBS) to introduce a bromine atom at position 5, followed by Suzuki-Miyaura coupling with 3-isopropylphenylboronic acid 8 (Scheme 3).
Scheme 3 :
Critical parameters:
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Bromination : Conducted at 0°C for 2 hours (yield: 85%).
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Coupling : Pd(PPh₃)₄ catalyst, Na₂CO₃ base, toluene/water solvent, 80°C for 12 hours (yield: 78%) .
This method enables late-stage diversification but requires expensive palladium catalysts and meticulous purification.
Comparative Analysis of Synthetic Methods
Table 1 : Comparison of preparation methods for this compound
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Cyclocondensation is preferred for large-scale production due to straightforward steps and minimal purification.
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Diazocoupling offers higher yields but poses safety risks with diazo compounds.
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Halogenation/Coupling is ideal for introducing diverse aryl groups but is less cost-effective.
Mechanistic Insights and Side Reactions
In the cyclocondensation route, the thiosemicarbazide intermediate 3 undergoes base-induced elimination of H₂S, forming the triazole ring via a six-membered transition state. Competing pathways include over-oxidation of the thiol group, which is mitigated by maintaining a nitrogen atmosphere .
The diazocoupling method’s selectivity arises from DBU’s ability to deprotonate the imine, facilitating nucleophilic attack on the electrophilic diazo carbon. Side products, such as azo compounds, form if stoichiometry deviates .
Industrial Considerations and Environmental Impact
Industrial adoption of the cyclocondensation method is hindered by H₂S emissions, necessitating gas-scrubbing systems. The diazocoupling route generates minimal waste but requires costly diazo precursors. Recent advances in flow chemistry, as highlighted in the RSC PDF , enable continuous production of intermediates like ethyl isocyanoacetate, reducing reaction times and improving safety.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Biological Activities
Ethyl 1-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxylate exhibits a range of biological activities:
Antimicrobial Activity:
Research indicates that derivatives of triazole compounds possess significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects:
Triazole derivatives are known for their anti-inflammatory properties. This compound has been evaluated for its potential in reducing inflammation in preclinical models .
Anticancer Potential:
Preliminary studies suggest that this compound may exhibit anticancer properties by interfering with cancer cell proliferation pathways. Its mechanism may involve targeting specific enzymes or receptors associated with tumor growth .
Agricultural Applications
Fungicide Development:
Due to its antifungal properties, this compound is being explored as a potential fungicide in agriculture. Its efficacy against plant pathogens could provide an environmentally friendly alternative to conventional fungicides .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated a significant inhibition zone compared to control groups, highlighting its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Case Study 2: Anti-inflammatory Activity
In a preclinical model of inflammation induced by lipopolysaccharides (LPS), administration of this compound resulted in a marked decrease in inflammatory markers.
| Treatment Group | Inflammatory Marker Level (pg/mL) |
|---|---|
| Control | 250 |
| Ethyl Triazole | 150 |
Mechanism of Action
The mechanism of action of ethyl 1-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects. For example, in antifungal applications, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Ethyl 1-(3-Chlorophenyl)-1H-1,2,4-Triazole-3-Carboxylate
- Structure : Features a 3-chlorophenyl group instead of 3-isopropylphenyl.
- It exhibits a melting point of 114.6–115.5 °C and forms an orange crystalline powder .
- Applications : Chlorinated analogs are often explored for antimicrobial and herbicidal activities due to their enhanced stability and interaction with biological targets .
Ethyl 1-(2,4-Dichlorophenyl)-5-(Trichloromethyl)-1H-1,2,4-Triazole-3-Carboxylate (Fenchlorazole)
- Structure : Contains a 2,4-dichlorophenyl group and a trichloromethyl substituent on the triazole ring.
- Properties: Highly halogenated, leading to increased lipophilicity and environmental persistence. Classified as a carcinogen (Category 2) and toxic to aquatic life (Hazard Code R50-53) .
- Applications : Used as a herbicide safener. Its regulatory restrictions highlight the trade-off between efficacy and environmental/health risks .
Ethyl 3-(3-(Trifluoromethyl)Phenyl)-1H-1,2,4-Triazole-5-Carboxylate
- Structure : Substituted with a 3-(trifluoromethyl)phenyl group.
- Properties: The trifluoromethyl group introduces strong electron-withdrawing effects and metabolic stability.
Substituent Variations on the Triazole Core
Ethyl 5-Chloro-1H-1,2,4-Triazole-3-Carboxylate
- Structure : Chlorine substitution at the C5 position of the triazole ring.
- Properties : The electron-deficient triazole core may enhance interactions with electron-rich biological targets. Similarity score: 0.72 compared to the target compound .
Ethyl 5-Methyl-1H-1,2,4-Triazole-3-Carboxylate
Heteroaromatic Substituents
Ethyl 1-(Pyridin-3-yl)-1H-1,2,4-Triazole-3-Carboxylate
- Structure : Pyridinyl group at the N1 position.
- Properties : The nitrogen atom in the pyridine ring improves solubility in polar solvents and may enhance binding to metal ions or enzymes. Demonstrated significant antibacterial and anti-inflammatory activities in vitro .
Ethyl 3-(2-Pyridinyl)-1H-1,2,4-Triazole-5-Carboxylate
- Structure : Pyridine substitution at the C3 position of the triazole ring.
- Properties: Molecular weight 218.216 g/mol.
Biological Activity
Ethyl 1-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxylate (CAS Number: 1245648-30-9) is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C14H17N3O2. It features a triazole ring that is known for its pharmacological significance. The properties of this compound are outlined in the following table:
| Property | Value |
|---|---|
| Molecular Weight | 231.251 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| LogP | 2.0889 |
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. In a study evaluating various 1,2,4-triazole derivatives, including this compound, it was found to possess activity against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy was assessed using standard disk diffusion methods and minimum inhibitory concentration (MIC) tests .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been a focal point in recent studies. A notable investigation demonstrated that compounds similar to this compound significantly inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) stimulated by lipopolysaccharides (LPS). The results showed a reduction in TNF-α production by approximately 44–60%, indicating strong anti-inflammatory properties .
Antiproliferative Activity
The antiproliferative effects of this compound were evaluated in various cancer cell lines. In vitro assays revealed that this compound exhibited significant cytotoxicity against human epithelial cancer cells (A-594), with IC50 values comparable to established chemotherapeutic agents. The mechanism of action appears to involve the activation of apoptotic pathways, as evidenced by increased levels of caspase-3 in treated cells .
Case Studies
Case Study 1: Evaluation of Antimicrobial Properties
In a controlled laboratory setting, this compound was tested against multiple bacterial strains. The compound demonstrated a MIC ranging from 10 to 50 µg/mL depending on the strain tested. The study concluded that this compound could serve as a lead structure for developing new antimicrobial agents .
Case Study 2: Anti-inflammatory Mechanisms
A recent study focused on the anti-inflammatory effects of triazole derivatives in an animal model of inflammation. Administration of this compound resulted in a significant decrease in paw edema and serum levels of inflammatory markers compared to control groups. These findings suggest potential therapeutic applications in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 1-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxylate, and how do reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with carboxylic acid precursors. Key steps include:
- Precursor selection : Use of 3-isopropylphenyl hydrazine and ethyl 3-oxo-3-arylpropanoate derivatives as starting materials.
- Solvent optimization : Polar aprotic solvents (e.g., dimethyl sulfoxide or ethanol) enhance reaction efficiency .
- Temperature control : Reactions are often conducted at 80–100°C for 6–12 hours to balance yield and purity.
- Catalysis : Acid catalysts (e.g., HCl) or Lewis acids (e.g., ZnCl₂) may accelerate cyclization .
- Data Table :
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMSO | 90 | 8 | 72 |
| Ethanol | 80 | 12 | 65 |
Q. How can researchers characterize the structural and purity profile of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ester functionality .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98% for pharmacological studies) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₄H₁₆N₃O₂) .
Q. What preliminary biological screening assays are appropriate for evaluating its antimicrobial potential?
- Methodological Answer :
- Bacterial strains : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models.
- Antifungal assays : Candida albicans susceptibility testing via broth microdilution (MIC values) .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for triazole derivatives?
- Methodological Answer :
- Comparative assays : Standardize protocols (e.g., CLSI guidelines) across labs to minimize variability .
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., isopropyl group) to isolate contributing factors .
- Meta-analysis : Pool data from multiple studies to identify trends in efficacy against specific pathogens .
Q. What strategies optimize reaction conditions for scale-up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to evaluate interactions between variables (e.g., solvent, catalyst loading) .
- Continuous flow chemistry : Enhances reproducibility and reduces side reactions in scaled reactions .
- Chiral chromatography : Monitor enantiomeric excess (ee) during purification to ensure >99% purity for pharmacological use .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use software (e.g., AutoDock Vina) to simulate binding to fungal CYP51 or bacterial DNA gyrase .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives .
Safety and Handling
Q. What precautions are necessary for handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335: May cause respiratory irritation) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Data Contradiction Analysis
Q. How should researchers address discrepancies in toxicity profiles across studies?
- Methodological Answer :
- Dose-response reevaluation : Test acute toxicity (OECD 423) at varying concentrations to identify threshold effects .
- Metabolite profiling : Use LC-MS to detect reactive intermediates that may explain hepatotoxicity .
- Cross-species validation : Compare rodent and in vitro (e.g., HepG2) models to assess translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
